2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-phenylacetamide
Overview
Description
2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-phenylacetamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as FPTA and is synthesized using specific methods. The purpose of
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Parikh and Joshi (2014) described the synthesis of 2-(5-aryl-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides, including derivatives with fluorine atoms, for potential antimicrobial properties. The synthesized compounds showed notable potency against bacterial and fungal strains, highlighting the relevance of fluorine atoms in enhancing antimicrobial properties (Parikh & Joshi, 2014).
Anti-inflammatory and Analgesic Potential
Research led by Oliveira et al. (2017) investigated a new pyrazole derivative, 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole, for its analgesic and anti-inflammatory effects. The compound reduced abdominal writhing and licking times in response to pain, without demonstrating antinociceptive effects. It also exhibited a vasorelaxant effect, suggesting potential use in pain and inflammatory conditions (Oliveira et al., 2017).
Antipsychotic-Like Properties
A study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols by Wise et al. (1987) revealed that a compound structurally related to 2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-phenylacetamide showed antipsychotic-like properties in animal tests, without interacting with dopamine receptors. This suggests potential applications in antipsychotic drug development (Wise et al., 1987).
Cancer Research
In cancer research, compounds similar to 2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-phenylacetamide have been investigated. A study by Evren et al. (2019) on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, a structurally related group, showed promising anticancer activity against human lung adenocarcinoma cells, indicating the potential of similar compounds in cancer therapy (Evren et al., 2019).
Neuroprotective Applications
Research into compounds structurally related to 2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-phenylacetamide has also explored neuroprotective properties. For instance, a study on ω-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives by Soyer et al. (2004) evaluated their anticonvulsant activity, suggesting the potential of related compounds in treating neurological disorders (Soyer et al., 2004).
properties
IUPAC Name |
2-[5-(2-fluorophenyl)tetrazol-2-yl]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O/c16-13-9-5-4-8-12(13)15-18-20-21(19-15)10-14(22)17-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQWETLECJOTBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201220508 | |
Record name | 5-(2-Fluorophenyl)-N-phenyl-2H-tetrazole-2-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201220508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-N-phenyl-2H-tetrazole-2-acetamide | |
CAS RN |
459795-82-5 | |
Record name | 5-(2-Fluorophenyl)-N-phenyl-2H-tetrazole-2-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459795-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Fluorophenyl)-N-phenyl-2H-tetrazole-2-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201220508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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